![molecular formula C10H8N4 B2462252 1-(7H-Pirrolo[2,3-d]pirimidin-4-il)ciclopropano-1-carbonitrilo CAS No. 2159285-56-8](/img/structure/B2462252.png)
1-(7H-Pirrolo[2,3-d]pirimidin-4-il)ciclopropano-1-carbonitrilo
Descripción general
Descripción
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core fused with a cyclopropane ring and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
- Molecular Formula : C₁₈H₂₅N₅O
- Molecular Weight : 327.4 g/mol
- IUPAC Name : 2-cyclopropyl-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone
The compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt) . This interaction is crucial as PKB is involved in various signaling pathways that regulate cell growth, survival, and metabolism. The compound modulates the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is often dysregulated in cancer cells.
Scientific Research Applications
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile has several notable applications across different fields:
Medicinal Chemistry
The compound has shown potential as a kinase inhibitor , making it a candidate for cancer therapy and other diseases associated with kinase dysregulation. Its ability to inhibit PKB can lead to reduced tumor growth in vivo, as evidenced by studies demonstrating its efficacy in human tumor xenografts in nude mice at tolerable doses.
Biological Studies
In biological research, this compound is utilized to study its interactions with various biological macromolecules. It serves as a valuable tool for understanding the roles of kinases in cellular processes and disease mechanisms. Its biochemical properties allow researchers to explore its effects on cell signaling pathways and cellular functions.
Chemical Synthesis
As a building block in organic synthesis, 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile can be used to develop more complex molecules. The unique structure of this compound facilitates the creation of novel derivatives with potentially enhanced biological activities.
Material Science
The compound may also find applications in the development of new materials and chemical processes due to its distinctive structural features and reactivity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a crucial role in promoting cell proliferation and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been optimized to be orally bioavailable . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has a significant impact on the molecular and cellular effects of PKB’s action .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile acts as an ATP-competitive inhibitor . It interacts with PKB, a key enzyme in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The nature of these interactions is competitive, with the compound binding to the ATP site on PKB, thereby inhibiting its activity .
Cellular Effects
The effects of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile on cells are significant. It influences cell function by modulating signaling through PKB . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Molecular Mechanism
The molecular mechanism of action of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile involves its binding to the ATP site on PKB . This binding interaction inhibits the activity of PKB, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile can change over time. Although active in cellular assays, compounds containing this structure underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Dosage Effects in Animal Models
The effects of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile vary with different dosages in animal models . At well-tolerated doses, it strongly inhibited the growth of human tumor xenografts in nude mice .
Metabolic Pathways
The metabolic pathways that 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is involved in are primarily related to its role as an inhibitor of PKB
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the cyclopropane and nitrile functionalities. One common approach is to start with a pyrimidine derivative, which undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine ring system. The cyclopropane ring can be introduced via cyclopropanation reactions, and the nitrile group is often added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for cyclopropanation and high-throughput screening for reaction conditions that maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrolo[2,3-d]pyrimidine core
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases but differ in their structural features and pharmacokinetic properties.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are designed to enhance potency and selectivity through halogenation.
Uniqueness
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is unique due to its specific combination of a pyrrolo[2,3-d]pyrimidine core with a cyclopropane ring and a nitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Actividad Biológica
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound is structurally related to pyrrolo[2,3-d]pyrimidines, which have been identified as inhibitors of key signaling pathways involved in cancer and other diseases. Specifically, it has shown potential as an inhibitor of protein kinase B (PKB), a critical regulator of cell growth and survival. Inhibition of PKB can lead to reduced tumor growth and improved outcomes in cancer therapies.
Inhibition of Protein Kinases
Research indicates that 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile may selectively inhibit PKB compared to other kinases. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatment.
Antimalarial Activity
In silico studies have suggested that derivatives of pyrrolo[2,3-d]pyrimidines can act as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Compounds with similar structures exhibited IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 and 0.589 μM against PfCDPK1, indicating significant potential for antimalarial applications .
Study on PKB Inhibition
In a study examining the effects of various pyrrolo[2,3-d]pyrimidine derivatives on PKB activity, researchers found that certain compounds demonstrated a high degree of selectivity for PKB inhibition over other kinases. The study highlighted the structure-activity relationship (SAR) that facilitated the identification of potent inhibitors with minimal cytotoxicity against normal cells.
Antiplasmodial Activity Evaluation
A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their antiplasmodial activity. The results indicated that several compounds showed moderate activity in vitro against P. falciparum, with some achieving over 75% inhibition at concentrations around 20 μM. This suggests that these compounds could be further developed as potential antimalarial agents .
Research Findings Summary
Propiedades
IUPAC Name |
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-10(2-3-10)8-7-1-4-12-9(7)14-6-13-8/h1,4,6H,2-3H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZRWFKQHOAGSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C3C=CNC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.